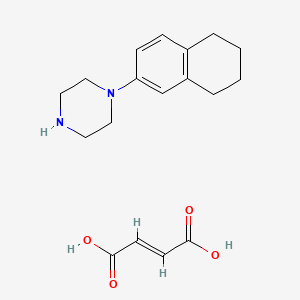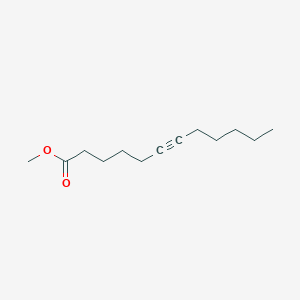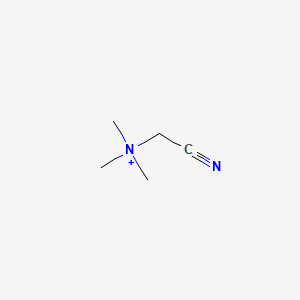
Methanaminium, 1-cyano-N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, 1-cyano-N,N,N-trimethyl- is a chemical compound with the molecular formula C5H11N2. . This compound is characterized by the presence of a cyano group (-CN) attached to a methanaminium ion, which is further substituted with three methyl groups (-CH3). It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanaminium, 1-cyano-N,N,N-trimethyl- can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is isolated through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of methanaminium, 1-cyano-N,N,N-trimethyl- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the compound is typically produced in bulk quantities for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Methanaminium, 1-cyano-N,N,N-trimethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Substitution Reactions: Products include various substituted methanaminium derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Methanaminium, 1-cyano-N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of methanaminium, 1-cyano-N,N,N-trimethyl- involves its interaction with molecular targets and pathways in biological systems. The cyano group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. These interactions can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt: Similar structure but with a carboxy group (-COOH) instead of a cyano group.
(Cyanomethyl)trimethylammonium iodide: Similar structure but with an iodide ion instead of a cyano group
Uniqueness
Methanaminium, 1-cyano-N,N,N-trimethyl- is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
cyanomethyl(trimethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N2/c1-7(2,3)5-4-6/h5H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFDNBCKGVPNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276804 |
Source


|
| Record name | Methanaminium, 1-cyano-N,N,N-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59431-11-7 |
Source


|
| Record name | Methanaminium, 1-cyano-N,N,N-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
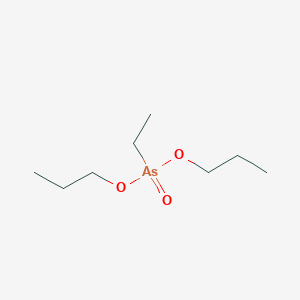
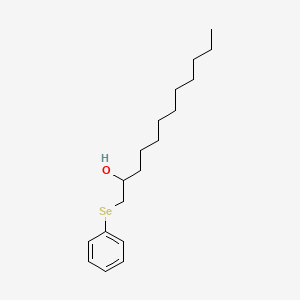
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)

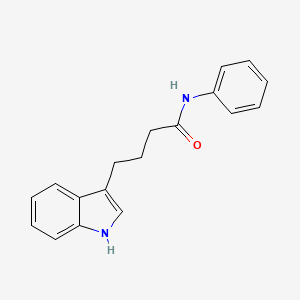

![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
